
2-Ethynyl-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethynyl group at the second position and two methyl groups at the fourth and sixth positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,6-dimethylpyridine can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylpyridine with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Ethynyl-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of this compound-3-carboxaldehyde.
Reduction: Formation of 2-ethynyl-4,6-dimethylpiperidine.
Substitution: Formation of 2-ethynyl-4,6-dimethyl-3-bromopyridine.
科学的研究の応用
2-Ethynyl-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Ethynyl-4,6-dimethylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Ethyl-4,6-dimethylpyridine
- 2,4-Dimethyl-6-ethylpyridine
- 2,4,6-Trimethylpyridine
Uniqueness
2-Ethynyl-4,6-dimethylpyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. The ethynyl group enhances the compound’s ability to participate in various chemical reactions and interactions, distinguishing it from other similar pyridine derivatives.
特性
CAS番号 |
37968-67-5 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC名 |
2-ethynyl-4,6-dimethylpyridine |
InChI |
InChI=1S/C9H9N/c1-4-9-6-7(2)5-8(3)10-9/h1,5-6H,2-3H3 |
InChIキー |
KCXWYJUGTSUPPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


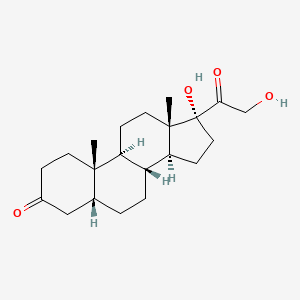
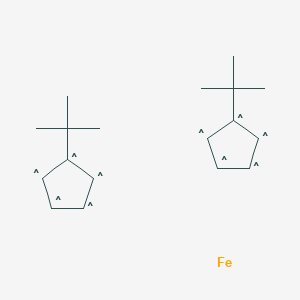
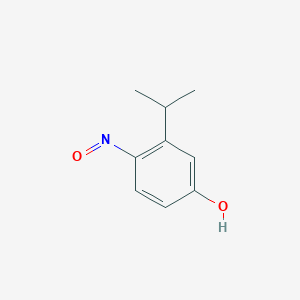
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
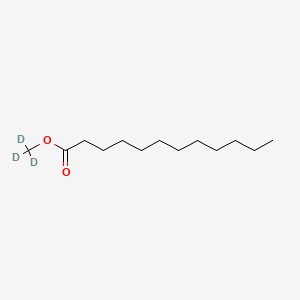
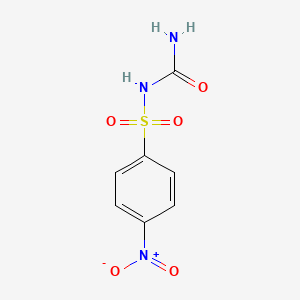

![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
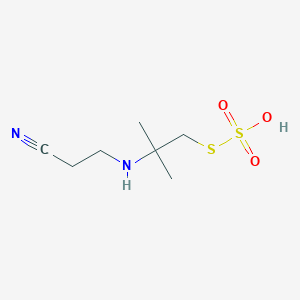


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
